molecular formula C22H25N3O5S2 B1139376 PI4KIIIbeta-IN-10 CAS No. 1881233-39-1

PI4KIIIbeta-IN-10

Cat. No. B1139376
CAS RN: 1881233-39-1
M. Wt: 475.6 g/mol
InChI Key: PLUYFBRIGUAKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI4KIIIbeta-IN-10 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity . Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are typically optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing conditions for large-scale production, and ensuring consistent quality and purity through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

PI4KIIIbeta-IN-10 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions are essential for modifying the compound to enhance its inhibitory activity or to create derivatives for further study .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include various acids, bases, and organic solvents. Conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often tested for their inhibitory activity against PI4KIIIβ to identify compounds with improved efficacy .

properties

IUPAC Name

N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUYFBRIGUAKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501022543
Record name PI4KIIIbeta-IN-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1881233-39-1
Record name PI4KIIIbeta-IN-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.